DNP-PEG12-acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

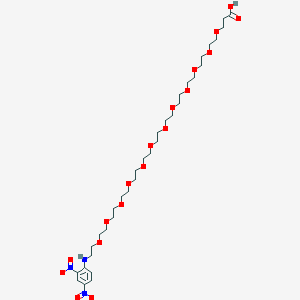

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMXZVXDKCQLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H57N3O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

DNP-PEG12-acid: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG12-acid is a bifunctional molecule increasingly utilized in biochemistry and drug development. It features a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of moieties imparts versatile functionality, enabling its use as a flexible linker in advanced bioconjugation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), as an affinity tag, and in fluorescence resonance energy transfer (FRET) assays. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules by reducing immunogenicity and non-specific binding.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in designing and executing biochemical experiments.

| Property | Value | Reference |

| Molecular Formula | C33H57N3O18 | [3][4][5] |

| Molecular Weight | 783.82 g/mol | |

| CAS Number | 1334178-00-5 | |

| Purity | Typically ≥95% or ≥98% | |

| Appearance | Varies (often a solid or oil) | N/A |

| Solubility | Soluble in aqueous media, DMSO, DMF | |

| Storage Conditions | -20°C |

Core Applications in Biochemistry

Linker for PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility between the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis using a PEG Linker

Caption: PROTAC synthesis workflow.

Bioconjugation and Drug Delivery

The carboxylic acid terminus of this compound allows for its covalent conjugation to primary amines on proteins, peptides, antibodies, or other therapeutic molecules through the formation of a stable amide bond. This process, often facilitated by coupling agents like EDC and HATU, is a cornerstone of bioconjugation. The attached PEG chain can enhance the solubility and stability of the resulting conjugate, and may reduce its immunogenicity and toxicity. This makes this compound a useful tool in developing targeted drug delivery systems. The PEGylation of therapeutic molecules can prolong their circulation time in the body.

Affinity Tagging and Immunoassays

The DNP group functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property is exploited to generate antibodies with high affinity and specificity for the DNP moiety. Consequently, this compound can be used as an affinity tag, providing a powerful alternative to the biotin-streptavidin system in various applications such as protein purification, immunoprecipitation, and immunoassays like ELISA and Western blotting.

| Antibody Type | Affinity (M⁻¹) | Reference |

| Monoclonal anti-DNP antibodies | 10¹⁰ to 10¹¹ | |

| Monoclonal anti-DNP-SL antibodies | 5.0 x 10⁴ to >1.0 x 10⁸ |

Signaling Pathway for DNP-based Affinity Purification

Caption: DNP-based affinity purification workflow.

Fluorescence Resonance Energy Transfer (FRET) Assays

The DNP group can serve as an efficient quencher for certain fluorophores, such as tryptophan and (7-Methoxycoumarin-4-yl)acetyl (Mca). This property is leveraged in the design of FRET-based assays to monitor enzyme activity. In a typical setup, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and the DNP-PEG linker on the other. In the intact substrate, the proximity of the DNP group quenches the fluorescence. Upon enzymatic cleavage of the peptide, the fluorophore and the quencher are separated, leading to an increase in fluorescence that can be measured to quantify enzyme kinetics. The Förster distance (R₀) for the ACC/dnp pair has been reported to be 34.7 Å.

Experimental Protocols

General Protocol for Amide Coupling of this compound to a Primary Amine

This protocol describes a general method for conjugating this compound to a protein or other molecule containing a primary amine using EDC and NHS (or HATU). Optimization may be required for specific applications.

Materials:

-

This compound

-

Protein or molecule with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

Reaction Buffer (e.g., MES buffer, pH 4.5-6.0 for EDC/NHS; PBS or HEPES, pH 7.2-8.0 for HATU)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve Reactants: Dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a stock solution. Dissolve the amine-containing molecule in the chosen reaction buffer.

-

Activation of Carboxylic Acid (EDC/NHS method):

-

Add a molar excess (typically 1.5-5 equivalents) of EDC and NHS to the this compound solution.

-

Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the solution of the amine-containing molecule.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

-

-

Alternative Coupling with HATU:

-

Dissolve this compound in an anhydrous organic solvent (e.g., DMF).

-

Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

-

After a brief pre-activation (5-15 minutes), add the amine-containing molecule.

-

Let the reaction proceed for 1-4 hours at room temperature.

-

-

Quenching: Add the quenching solution to stop the reaction by reacting with any unreacted NHS-esters or activated carboxylic acids.

-

Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method to isolate the DNP-PEG12-conjugated product.

-

Characterization: Confirm the conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

References

- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

An In-depth Technical Guide to the Mechanism of Action of DNP-PEG12-acid in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. While Proteolysis-Targeting Chimeras (PROTACs) that hijack the ubiquitin-proteasome system have been at the forefront of this revolution, an expanding toolkit of degrader technologies is emerging. This guide focuses on the mechanism of action of DNP-PEG12-acid, a bifunctional molecule that operates within the paradigm of lysosome-mediated protein degradation, a pathway with the potential to target extracellular and membrane-bound proteins that are inaccessible to traditional PROTACs.

Contrary to initial assumptions that might place it within the conventional PROTAC framework, this compound and similar constructs do not typically function by recruiting an E3 ubiquitin ligase. Instead, the dinitrophenyl (DNP) moiety acts as a specific ligand for a target protein of interest (POI), particularly DNP-binding antibodies. The polyethylene glycol (PEG) linker then connects this targeting arm to a lysosome-targeting ligand, directing the entire complex for degradation within the lysosome. This approach is conceptually similar to technologies like Lysosome-Targeting Chimeras (LYTACs) and Molecular Degraders of Extracellular Proteins (MoDE-As).[1][2]

This technical guide will provide a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols associated with the use of this compound in targeted protein degradation.

Mechanism of Action: A Lysosomal Degradation Pathway

The primary mechanism of action for a degrader utilizing this compound involves the hijacking of the endo-lysosomal pathway to achieve the degradation of a target protein that recognizes the DNP hapten. This process can be broken down into the following key steps:

-

Ternary Complex Formation: The bifunctional degrader, consisting of the DNP "warhead," the PEG linker, and a lysosome-targeting ligand, forms a ternary complex with the DNP-binding target protein and a lysosome-shuttling receptor on the cell surface. A common lysosome-targeting receptor utilized in this context is the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[1][2]

-

Endocytosis: The formation of this ternary complex triggers clathrin-mediated endocytosis, leading to the internalization of the complex into the cell within an endosome.[1]

-

Lysosomal Trafficking: The endosome containing the ternary complex matures and fuses with a lysosome.

-

Degradation: Within the acidic environment of the lysosome, the target protein is degraded by lysosomal proteases. The degrader molecule, having fulfilled its role, may be released and recycled.

This mechanism is distinct from the ubiquitin-proteasome pathway, which relies on the tagging of target proteins with ubiquitin for subsequent degradation by the proteasome. The lysosomal pathway opens up the possibility of degrading extracellular and membrane-bound proteins, significantly expanding the "druggable" proteome.

Quantitative Data

For instance, a study on a D-MoDE-A molecule, which uses a dinitrophenyl group to target an α-DNP antibody for degradation via the ASGPR, demonstrated a significant and accelerated depletion of the target antibody from serum in vivo. This provides compelling evidence for the feasibility and potential potency of DNP-targeted lysosomal degradation.

The following table summarizes the key parameters used to evaluate the performance of such degraders:

| Parameter | Description | Typical Assay |

| DC50 | The concentration of the degrader that induces 50% degradation of the target protein at a specific time point. | Western Blot, Flow Cytometry, ELISA |

| Dmax | The maximum percentage of target protein degradation achievable with the degrader. | Western Blot, Flow Cytometry, ELISA |

| Degradation Rate | The speed at which the target protein is degraded upon treatment with the degrader. | Time-course Western Blot or Flow Cytometry |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of a this compound-containing degrader targeting a DNP-binding protein.

Protocol 1: Synthesis of a DNP-PEG12-Lysosome Targeting Ligand Conjugate

This protocol describes the general steps for conjugating this compound to a lysosome-targeting ligand, for example, a tri-GalNAc ligand that targets the ASGPR.

Materials:

-

This compound

-

Tri-GalNAc ligand with a reactive amine group (e.g., Tri-GalNAc-PEG-amine)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometry (MS) for characterization

Procedure:

-

Activation of this compound: Dissolve this compound in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for 4-6 hours to form the NHS ester of DNP-PEG12.

-

Coupling Reaction: In a separate flask, dissolve the Tri-GalNAc-PEG-amine in anhydrous DMF and add a slight excess of TEA. Add the activated DNP-PEG12-NHS ester solution dropwise to the amine solution.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Purification: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile in water.

-

Characterization: Confirm the identity and purity of the final DNP-PEG12-Tri-GalNAc conjugate by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Degradation Assay using Western Blot

This protocol details the steps to assess the degradation of a target DNP-binding protein in a relevant cell line (e.g., HepG2 cells, which express ASGPR).

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

DNP-PEG12-Tri-GalNAc degrader

-

Target DNP-binding protein (e.g., a monoclonal anti-DNP antibody)

-

Vehicle control (e.g., DMSO)

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

-

Cell Treatment: Treat the cells with increasing concentrations of the DNP-PEG12-Tri-GalNAc degrader. Include a vehicle-only control. To confirm lysosomal degradation, pre-treat a set of wells with a lysosomal inhibitor for 1 hour before adding the degrader.

-

Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.

Protocol 3: Flow Cytometry Analysis of Target Protein Degradation

This protocol provides a method for quantifying the degradation of a cell-surface DNP-binding protein.

Materials:

-

Cells expressing the target DNP-binding protein on their surface

-

DNP-PEG12-Tri-GalNAc degrader

-

Vehicle control (e.g., DMSO)

-

Fluorescently labeled antibody that recognizes the target protein

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the cells with the DNP-PEG12-Tri-GalNAc degrader at various concentrations for the desired time.

-

Cell Staining:

-

Harvest the cells and wash them with FACS buffer.

-

Incubate the cells with a fluorescently labeled primary antibody against the target protein for 30-60 minutes on ice.

-

Wash the cells twice with FACS buffer to remove unbound antibody.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the stained cells.

-

-

Data Analysis: Calculate the percentage of degradation by comparing the MFI of the degrader-treated cells to the vehicle-treated cells. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound mediated protein degradation via the endo-lysosomal pathway.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and evaluation of a DNP-targeted protein degrader.

Conclusion

This compound represents a versatile tool in the expanding field of targeted protein degradation. Its mechanism of action, which leverages the endo-lysosomal pathway through specific targeting of DNP-binding proteins, offers a powerful strategy to degrade extracellular and membrane-associated proteins. This in-depth guide provides the foundational knowledge, key quantitative parameters, and detailed experimental protocols necessary for researchers to design, synthesize, and evaluate novel degraders based on this innovative modality. As the field continues to evolve, the principles and methodologies outlined here will serve as a valuable resource for the development of the next generation of targeted therapeutics.

References

The Pivotal Role of the Dinitrophenyl (DNP) Group in DNP-PEG12-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG12-acid is a heterobifunctional molecule that has carved a significant niche in biomedical research and drug development. Its utility stems from the unique and synergistic properties of its three core components: the dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of the fundamental role of the DNP group within this construct, detailing its applications, the underlying immunological principles, and relevant experimental protocols.

The DNP group, a small organic molecule, functions as a quintessential hapten.[1][2] A hapten is a molecule that is not immunogenic on its own but can elicit a robust immune response when conjugated to a larger carrier molecule, such as a protein.[1][2] This property is central to the functionality of this compound, enabling its use as a versatile tool for eliciting, detecting, and manipulating immune responses. The PEG12 linker serves as a hydrophilic spacer, enhancing the solubility and bioavailability of the molecule while providing a flexible connection to the terminal carboxylic acid, which in turn allows for covalent conjugation to a variety of molecules bearing primary amine groups.[3]

Core Function of the DNP Group: A High-Affinity Immunological Handle

The primary role of the DNP group in this compound is to act as a potent immunological determinant. When a molecule of interest is conjugated to this compound and introduced into an in vivo or in vitro system, the DNP moiety can be specifically recognized by anti-DNP antibodies. This interaction is characterized by high affinity and specificity, making the DNP group an excellent affinity tag.

The generation of high-titer, high-affinity anti-DNP antibodies is a well-established immunological procedure. Immunization of animals with a DNP-carrier conjugate (e.g., DNP-Keyhole Limpet Hemocyanin, DNP-KLH) leads to the production of monoclonal or polyclonal antibodies that can recognize the DNP hapten with high precision. This robust and predictable immune response is the foundation for the widespread use of DNP in various immunological assays and applications.

Quantitative Data: Binding Affinity of Anti-DNP Antibodies

The interaction between the DNP hapten and anti-DNP antibodies is characterized by a strong binding affinity, typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. While the precise affinity can vary depending on the specific antibody clone and isotype, anti-DNP antibodies are known for their high affinities, often in the nanomolar to picomolar range.

| Antibody Type | Isotype | Association Constant (Ka) (L/mol) | Dissociation Constant (Kd) (M) | Reference |

| Monoclonal Murine Anti-DNP | IgE | 0.87 x 107 | 1.15 x 10-7 | |

| Monoclonal Murine Anti-DNP | IgG1 | 1.91 x 108 | 5.24 x 10-9 | |

| Monoclonal Murine Anti-DNP | - | High affinities ranging from 1010 to 1011 M-1 (Ka) | 10-10 to 10-11 |

Note: The dissociation constant (Kd) is the reciprocal of the association constant (Ka).

Experimental Protocols

The DNP group's function as a hapten is leveraged in a multitude of experimental techniques. Below are detailed methodologies for key experiments involving DNP-conjugated molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of DNP-conjugated Molecules

This protocol outlines a standard indirect ELISA to detect and quantify a DNP-conjugated protein.

Materials:

-

96-well microtiter plate

-

DNP-conjugated protein (antigen)

-

Carbonate-bicarbonate buffer (coating buffer)

-

Bovine Serum Albumin (BSA) or other blocking agent in Phosphate Buffered Saline (PBS)

-

Primary antibody: Anti-DNP antibody (e.g., rabbit anti-DNP)

-

Secondary antibody: Enzyme-conjugated anti-rabbit IgG (e.g., HRP-conjugated goat anti-rabbit IgG)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Substrate solution (e.g., TMB for HRP)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Antigen Coating: Dilute the DNP-conjugated protein to a suitable concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

-

Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Primary Antibody Incubation: Dilute the anti-DNP primary antibody in blocking buffer to the recommended concentration. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as in step 2.

-

Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 2.

-

Substrate Development: Add 100 µL of the substrate solution to each well. Incubate at room temperature until sufficient color development is observed (typically 15-30 minutes).

-

Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.

-

Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: A standard curve can be generated using known concentrations of the DNP-conjugated protein to quantify the amount in unknown samples.

Flow Cytometry for Detecting DNP-labeled Cells

This protocol describes the use of a DNP-conjugated molecule to label cells for detection by flow cytometry.

Materials:

-

Cell suspension

-

This compound conjugated to a cell-binding ligand

-

Fluorochrome-conjugated anti-DNP antibody (e.g., FITC-anti-DNP)

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1x106 cells/mL in ice-cold flow cytometry staining buffer.

-

DNP Conjugate Staining: Add the this compound conjugated ligand to the cell suspension at a pre-determined optimal concentration. Incubate for 30 minutes on ice, protected from light.

-

Washing: Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

-

Anti-DNP Antibody Staining: Resuspend the cell pellet in the flow cytometry staining buffer containing the fluorochrome-conjugated anti-DNP antibody at its optimal concentration. Incubate for 30 minutes on ice, protected from light.

-

Washing: Repeat the washing step as in step 3.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).

-

Data Acquisition: Analyze the stained cells on a flow cytometer, detecting the fluorescence signal from the anti-DNP antibody.

PROTAC Synthesis using this compound

This compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The DNP group in this context can be used for purification or as a handle for further modifications.

General Principle: The carboxylic acid of this compound is activated and then reacted with an amine-containing E3 ligase ligand or a protein of interest (POI) ligand.

Materials:

-

This compound

-

Amine-containing ligand (for E3 ligase or POI)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Amine base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

-

Activation of this compound: Dissolve this compound in the anhydrous solvent. Add the coupling reagents and the amine base. Stir the reaction mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

-

Coupling Reaction: Add the amine-containing ligand to the activated this compound solution.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for several hours to overnight. Monitor the progress of the reaction by a suitable analytical technique such as LC-MS.

-

Work-up and Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Signaling Pathways Involving the DNP Group

The DNP hapten, when part of a larger antigen complex, can trigger specific and potent signaling cascades in immune cells.

DNP-Antigen Mediated FcεRI Signaling in Mast Cells

Cross-linking of IgE-FcεRI complexes on the surface of mast cells or basophils by a multivalent DNP-antigen is a classic model for studying allergic responses and degranulation.

References

The Role of the PEG12 Linker in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linkers is a cornerstone of modern drug design, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteasome-Targeting Chimeras (PROTACs). Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This technical guide provides an in-depth exploration of the PEG12 linker, a discrete PEG molecule comprising 12 ethylene glycol units, and its applications in drug discovery.

Core Concepts of PEGylation and the PEG12 Linker

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, can enhance the solubility and stability of conjugated molecules.[1][2][3] Discrete PEG linkers, such as PEG12, offer the advantage of a defined molecular weight and length, leading to more homogeneous conjugates with improved batch-to-batch reproducibility.[1] The PEG12 linker provides a balance of flexibility and length, acting as a spacer to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug) while minimizing steric hindrance.[4]

The primary benefits of incorporating a PEG12 linker in drug design include:

-

Enhanced Solubility: The hydrophilic nature of the PEG12 linker can counteract the hydrophobicity of many potent cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the conjugate.

-

Improved Pharmacokinetics: The hydrodynamic radius of a drug conjugate can be increased by the PEG12 linker, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.

-

Reduced Immunogenicity: The PEG chain can shield the payload and portions of the targeting molecule from the immune system, potentially lowering the risk of an immune response.

Quantitative Analysis of PEG12 Linker Performance

The length of the PEG linker is a critical parameter that influences the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length, including PEG12, on key performance metrics.

| Linker Length | Average DAR | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Pharmacokinetics (Clearance) | Reference |

| No PEG | Variable | High Potency | Moderate | High | |

| PEG4 | ~3.0 | High Potency | Improved | Moderate | |

| PEG8 | ~2.7 | High Potency | Significantly Improved | Low | |

| PEG12 | ~2.7-3.0 | High Potency | Significantly Improved | Low | |

| PEG24 | Variable | Slightly Reduced Potency | Improved | Very Low | |

| Pendant (2xPEG12) | ~8.0 | High Potency | Highly Improved | Very Low |

Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths. This table provides a summary of general trends observed across different studies. The specific values can vary depending on the antibody, payload, and tumor model used.

| Parameter | PEG0 | PEG8 | PEG12 | PEG24 |

| Clearance (mL/kg/day) | >46.3 | ~10 | ~7.3 | <5 |

| In Vitro Potency (IC50, ng/mL) | ~10 | ~10 | ~10 | Variable |

Table 2: Quantitative Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency. This table highlights the general trend of decreasing clearance with increasing PEG linker length, while in vitro potency often remains high for shorter to medium-length linkers.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs incorporating a PEG12 linker. The following are representative protocols for key experiments.

Synthesis of a Maleimide-PEG12-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the synthesis of a common cleavable drug-linker construct featuring a PEG12 spacer.

Materials:

-

Maleimide-PEG12-NHS ester

-

Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC)

-

Monomethyl auristatin E (MMAE)

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation of Val-Cit-PABC: Dissolve Val-Cit-PABC in anhydrous DMF and add TEA. Cool the solution to 0°C and add a solution of DSC in DMF. Stir the reaction at room temperature for 4 hours to form the PABC-PNP activated ester.

-

Conjugation to MMAE: Dissolve MMAE in anhydrous DMF. Add the activated Val-Cit-PABC-PNP solution to the MMAE solution. Stir the reaction at room temperature overnight. Purify the product (vc-PABC-MMAE) by reverse-phase HPLC.

-

Coupling to Maleimide-PEG12: Dissolve Maleimide-PEG12-NHS ester and vc-PABC-MMAE in anhydrous DMF. Add TEA and stir the reaction at room temperature for 2 hours.

-

Purification: Purify the final Maleimide-PEG12-vc-PABC-MMAE drug-linker by reverse-phase HPLC and confirm its identity by mass spectrometry.

Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-PEG12-vc-PABC-MMAE

-

PBS, pH 7.4

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

-

Conjugation: Add a 5-fold molar excess of the Maleimide-PEG12-vc-PABC-MMAE drug-linker (dissolved in DMSO) to the reduced antibody solution. Incubate the reaction at room temperature for 1 hour.

-

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with PBS, pH 7.4.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.

Materials:

-

Purified ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

-

Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

-

Chromatography: Equilibrate the HIC column with 100% Mobile Phase A. Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

-

Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.). Integrate the peak areas for each species.

-

DAR Calculation: Calculate the average DAR by taking the weighted average of the peak areas, as described in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells in culture.

Materials:

-

Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

-

Control (antigen-negative) cell line

-

Cell culture medium and supplements

-

96-well plates

-

ADC and unconjugated antibody

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Add the solutions to the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Visualizing Key Processes with Graphviz

Diagrams are provided to illustrate the logical relationships and workflows central to the understanding and development of ADCs with PEG12 linkers.

References

A Technical Guide to DNP-PEG12-acid: Suppliers, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNP-PEG12-acid, a versatile bifunctional molecule widely utilized in biomedical research and drug development. This document details commercially available sources, purity specifications, and key applications, with a focus on its role as a hapten for immunological studies and as a PEGylated linker for bioconjugation.

This compound: Compound Profile

This compound, or 2,4-Dinitrophenyl-Polyethylene Glycol (12 units)-acid, is a chemical compound featuring a dinitrophenyl (DNP) group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The DNP group serves as a well-established hapten, capable of eliciting a strong antibody response when conjugated to a larger carrier molecule.[1] The hydrophilic PEG linker enhances solubility and reduces the immunogenicity of the conjugated molecule.[2] The terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or other biomolecules through the formation of a stable amide bond.[3]

Commercial Suppliers and Purity Specifications

A variety of suppliers offer this compound, with purity levels generally suitable for research and preclinical development. The following table summarizes the key specifications from several prominent vendors.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | CAS Number |

| Vector Labs | QBD-10398 | > 98% | 783.82 | 1334178-00-5 |

| BroadPharm | BP-22398 | 98% | 783.8 | 1334178-00-5 |

| Precise PEG | AG-2705 | > 96% | 783.82 | 1334178-00-5 |

| AxisPharm | AP12229 | ≥ 95% | 783.82 | 1334178-00-5 |

| Santa Cruz Biotechnology | sc-226500 | - | 783.82 | 1334178-00-5 |

| Advanced ChemTech | MDP398 | - | 783.82 | 854753-78-9 |

Note: Purity specifications and CAS numbers may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols: Hapten-Carrier Conjugation

The primary application of this compound is the creation of immunogenic conjugates for antibody production and immunoassay development. The following protocol outlines a general procedure for conjugating this compound to a carrier protein containing lysine residues (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).

Objective: To covalently conjugate this compound to a carrier protein via amide bond formation.

Materials:

-

This compound

-

Carrier Protein (e.g., BSA, KLH)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Dialysis or Desalting Column (e.g., Sephadex G-25)

Procedure:

-

Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.

-

This compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

-

Activation of Carboxylic Acid:

-

In a separate tube, add a 10-50 fold molar excess of this compound (relative to the carrier protein) to the Activation Buffer.

-

Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

-

Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of this compound.

-

-

Conjugation Reaction:

-

Immediately add the activated this compound solution to the carrier protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound. Incubate for 30 minutes at room temperature.

-

Purification of the Conjugate:

-

Remove unconjugated this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

-

The purified DNP-carrier protein conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

-

-

Characterization (Optional): The degree of labeling (molar ratio of DNP-PEG12 to protein) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the conjugation of this compound to a carrier protein.

Caption: Logical pathway for inducing an anti-DNP antibody response.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several research areas:

-

Immunology and Vaccine Development: The DNP hapten is highly immunogenic when conjugated to a carrier, making it ideal for studying immune responses, developing immunoassays (e.g., ELISA), and as a model antigen in vaccine research.[4]

-

Drug Delivery: The PEG linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.[2]

-

Bioconjugation and Labeling: The terminal carboxylic acid provides a convenient handle for attaching the DNP-PEG moiety to various biomolecules for detection and purification purposes.

References

- 1. precisepeg.com [precisepeg.com]

- 2. DNP-PEG-acid | AxisPharm [axispharm.com]

- 3. This compound, 1334178-00-5 | BroadPharm [broadpharm.com]

- 4. Effect of different hapten-carrier conjugation ratios and molecular orientations on antibody affinity against a peptide antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Properties and Applications of DNP-PEG12-acid (CAS Number 1334178-00-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1334178-00-5 identifies the bifunctional molecule DNP-PEG12-acid . This compound is a valuable tool in bioconjugation and drug development, integrating three key chemical motifs: a 2,4-dinitrophenyl (DNP) group, a discrete 12-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This unique structure allows for the linkage of the DNP moiety, a well-known hapten, to various biomolecules and surfaces, while the PEG spacer enhances solubility and provides spatial separation. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for designing and executing conjugation experiments, as well as for the proper storage and handling of the compound.

| Property | Value |

| Synonyms | DNP-dPEG®12-acid, DNP-(PEG)12-propionic acid |

| CAS Number | 1334178-00-5 |

| Molecular Formula | C₃₃H₅₇N₃O₁₈ |

| Molecular Weight | 783.82 g/mol |

| Appearance | Clear to amber liquid/solid |

| Purity | Typically >95-98% |

| Solubility | Soluble in methylene chloride, acetonitrile, DMAC, DMSO |

| Storage Conditions | -20°C, desiccated |

Core Applications in Research and Drug Development

This compound is a versatile tool with applications spanning several areas of biomedical research. The primary function is to serve as a heterobifunctional linker.

Hapten Carrier in Immunotherapy and Immunoassays

The DNP group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. By conjugating this compound to a tumor-targeting ligand, researchers can "paint" cancer cells with the DNP hapten. This allows for the recruitment of anti-DNP antibodies to the tumor surface, triggering an immune response against the cancer cells.[1] This strategy is a form of targeted immunotherapy.[1] In immunoassays, the DNP group serves as a reliable tag for detection with anti-DNP antibodies.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. This compound can be used as a component of the linker connecting the target protein binder and the E3 ligase ligand. The PEG chain provides the necessary length and flexibility for the formation of a productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.

Enhancing Solubility and Spacing in Bioconjugates

The hydrophilic 12-unit PEG linker significantly increases the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. The defined length of the PEG chain also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, preserving their biological activity.

Experimental Protocols

The terminal carboxylic acid of this compound is typically conjugated to primary amines (e.g., lysine residues on proteins) using a carbodiimide coupling reaction, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency.

General Protocol for EDC/NHS Coupling to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications. It is adapted from standard bioconjugation procedures.

Materials:

-

This compound

-

Protein with primary amines (e.g., antibody, enzyme)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column for purification

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the protein to be conjugated in Coupling Buffer at a concentration of 1-5 mg/mL.

-

Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or sulfo-NHS) relative to the amount of this compound.

-

Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation to the Protein:

-

Add the activated DNP-PEG12-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point for optimization.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

-

Collect the protein-containing fractions. The successful conjugation can be confirmed by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (to detect the DNP group).

-

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Conjugation

The following diagram illustrates the general workflow for conjugating this compound to a protein containing primary amines.

Caption: General workflow for the conjugation of this compound to a protein.

Signaling Pathway in Folate-Targeted DNP Hapten Immunotherapy

This diagram conceptualizes the mechanism of action in a targeted immunotherapy approach using a folate-DNP conjugate.

Caption: Conceptual pathway of folate-targeted DNP hapten immunotherapy.

Conclusion

This compound (CAS 1334178-00-5) is a highly versatile and valuable reagent for researchers in drug development and the life sciences. Its well-defined structure, combining a hapten, a hydrophilic spacer, and a reactive handle for conjugation, enables a wide range of applications, from targeted immunotherapy and PROTAC development to the general improvement of bioconjugate properties. The provided experimental guidelines offer a starting point for the successful implementation of this compound in various research settings. As with any bioconjugation strategy, optimization of reaction conditions is crucial for achieving the desired outcome.

References

DNP-PEG12-acid: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNP-PEG12-acid, a versatile bifunctional molecule with significant applications in biomedical research and drug development. This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates its functional applications through logical and experimental workflow diagrams.

Core Molecular Data

This compound is a chemical compound that incorporates a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows it to be used in a variety of bioconjugation applications. The DNP moiety serves as a well-established hapten for immunological studies, while the carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules. The PEG linker enhances water solubility and provides spatial separation between the DNP group and the conjugated molecule.

| Property | Value | Citations |

| Molecular Formula | C33H57N3O18 | [1] |

| Molecular Weight | 783.82 g/mol | [2] |

| CAS Number | 1334178-00-5 | [1] |

| Purity | Typically >95% | [2] |

| Appearance | Varies (often a solid or viscous oil) | |

| Storage Conditions | -20°C, protected from moisture | [1] |

Key Applications and Methodologies

The primary utility of this compound lies in its ability to label proteins, peptides, and other biomolecules with the DNP hapten. This is particularly useful in immunology, where DNP can be used to elicit and detect specific antibody responses. The carboxylic acid terminus allows for straightforward conjugation to primary amines (such as the side chain of lysine residues or the N-terminus of a protein) through the formation of a stable amide bond.

Experimental Protocol: Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines using carbodiimide chemistry.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: MES buffer (pH 5.0-6.0) for activation step

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound and other reagents to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in MES buffer (pH 5-6). A typical molar ratio is 1:2:5 (this compound:NHS:EDC).

-

Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH of 4.5-7.2.

-

-

Conjugation to the Protein:

-

Dissolve the protein of interest in PBS (or another suitable amine-free buffer) at a pH between 7.2 and 8.0.

-

Add the activated DNP-PEG12-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

-

-

Characterization:

-

Confirm successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring the absorbance of the DNP group), MALDI-TOF mass spectrometry, or SDS-PAGE analysis.

-

Visualizing Workflows and Concepts

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Conjugation Workflow

This diagram outlines the step-by-step chemical process for attaching this compound to a protein.

Caption: Workflow for protein conjugation with this compound.

Hapten-Carrier Principle in Immunoassays

This diagram illustrates the conceptual role of a DNP-PEG conjugate in a typical indirect ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect anti-DNP antibodies.

Caption: Use of a DNP-PEG conjugate in an ELISA.

Logical Pathway: From Hapten to Immune Response

This diagram shows the logical sequence of events from introducing a DNP-haptenated carrier protein to eliciting a specific immune response, a foundational concept in immunology.

Caption: Logical pathway of a DNP-hapten immune response.

References

Solubility Profile of DNP-PEG12-Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DNP-PEG12-acid, a bifunctional molecule increasingly utilized in biomedical research and drug development. Due to its unique properties, understanding its behavior in various solvents is critical for its effective application in experimental and developmental settings. This document outlines its expected solubility, provides a detailed protocol for empirical determination, and illustrates its role in immunological applications.

Core Concepts: Structure and Solubility

This compound is comprised of a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG chain is a key structural feature that significantly influences the molecule's solubility, generally enhancing its solubility in aqueous media.[1][][3][4] The DNP group, a hapten, is instrumental in eliciting antibody responses, making it a valuable tool in immunology.[4] The terminal carboxylic acid allows for conjugation to other molecules, such as proteins and peptides.

Expected Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Aqueous | Water, PBS, Buffers | Soluble | The hydrophilic PEG chain is known to increase water solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A related compound, DNP-PEG12-amine, is soluble in DMSO. |

| Dimethylformamide (DMF) | Soluble | DNP-PEG12-amine is also reported to be soluble in DMF. | |

| Acetonitrile (ACN) | Soluble | A similar compound, DNP-dPEG®12-NHS ester, shows solubility in acetonitrile. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | DNP-PEG12-amine is soluble in DCM. |

| Methylene Chloride | Soluble | DNP-dPEG®12-NHS ester is reported to be soluble in methylene chloride. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a PEGylated compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Prepare a series of dilutions from the stock solution to create standards for a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Record the exact weight of the this compound added.

-

Add a known volume of the selected solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully collect the supernatant using a syringe.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

-

-

Quantification:

-

Analyze the clear, filtered supernatant using a validated analytical method, such as HPLC.

-

Inject the calibration standards and the sample supernatant onto the HPLC system.

-

Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

-

-

Data Analysis:

-

The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the immunological application of DNP-PEG conjugates, the following diagrams are provided.

References

Stability and Storage Conditions for DNP-PEG12-acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DNP-PEG12-acid, a bifunctional linker commonly utilized in the development of targeted therapeutics and biochemical probes. Understanding the stability profile of this reagent is critical for ensuring its integrity, performance in downstream applications, and the reproducibility of experimental results. This document outlines potential degradation pathways, proposes methodologies for stability assessment, and provides guidelines for proper handling and storage.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on information from various suppliers and general best practices for PEGylated compounds.

| Parameter | Condition | Duration | Notes |

| Form | Solid (Lyophilized Powder) | -20°C | Up to 6 months[1] |

| Atmosphere | Tightly sealed vial, desiccated | Minimize exposure to moisture and air. | |

| Form | Solution | -20°C | Up to 1 month[1] |

| Solvent | Anhydrous DMSO or DMF is recommended. | Prepare fresh solutions for use whenever possible. Solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles. | |

| Shipping | Shipped on blue ice | Short periods at temperatures above -20°C (e.g., during shipping) are unlikely to significantly affect product quality[1]. |

Potential Degradation Pathways

This compound is a molecule with three key structural features that can influence its stability: the dinitrophenyl (DNP) group, the polyethylene glycol (PEG) linker, and the terminal carboxylic acid. Degradation can be initiated by factors such as temperature, pH, light, and oxidizing agents.

| Degradation Pathway | Moiety Affected | Potential Degradants | Triggering Conditions |

| Hydrolysis | Carboxylic Acid/Ester Linkages (if present as an ester derivative) | DNP-PEG12-diol and corresponding acid | Acidic or basic pH[2] |

| Oxidation | PEG Chain | Shorter PEG fragments, aldehydes, ketones | Presence of oxidizing agents (e.g., peroxides, atmospheric oxygen)[3] |

| Thermal Degradation | PEG Chain | Shorter PEG fragments | Elevated temperatures, especially in the presence of oxygen |

| Photodegradation | DNP Group | Various phenolic and nitrophenolic compounds | Exposure to UV light |

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. The results of such a study are crucial for developing a stability-indicating analytical method.

Proposed Forced Degradation Study Protocol

The following protocol is a general guideline and may require optimization for this compound. The goal is to achieve 5-20% degradation of the parent compound.

| Stress Condition | Proposed Protocol | Analysis Timepoints |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C. | 0, 2, 4, 8, 24 hours |

| Oxidation | Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light. | 0, 2, 4, 8, 24 hours |

| Thermal Degradation | Store solid this compound at 60°C in a stability chamber. | 0, 1, 3, 7, 14 days |

| Photostability | Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2). | 0, and after exposure to 1.2 million lux hours and 200 watt hours/square meter |

Representative Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating its potential degradation products. The DNP group has a strong chromophore, allowing for sensitive UV detection.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any more hydrophobic degradants. A typical gradient might be 10-90% B over 30 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 360 nm (for the DNP chromophore) |

| Injection Volume | 10 µL |

Note: This method is a starting point and will likely require optimization to achieve baseline separation of all degradation products from the parent peak.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

Conclusion

The stability of this compound is crucial for its successful application in research and drug development. While the compound is generally stable when stored as a solid at -20°C, it is susceptible to degradation through hydrolysis, oxidation, thermal stress, and photolysis. Researchers should be aware of these potential degradation pathways and handle the compound accordingly. The implementation of a forced degradation study and the development of a validated stability-indicating analytical method are essential for ensuring the quality and reliability of this important chemical reagent. The experimental protocols provided in this guide serve as a robust starting point for these critical activities.

References

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

An in-depth exploration of the structure, function, and application of heterobifunctional polyethylene glycol (PEG) linkers, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing these versatile molecules in bioconjugation, drug delivery, and diagnostics.

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that have become indispensable in the field of bioconjugation and drug development.[1][2][3] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][] This unique dual-reactivity allows for the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a therapeutic drug. The incorporation of a PEG spacer offers significant advantages, including increased water solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups and the ability to customize the length of the PEG chain. This allows for fine-tuning of the physicochemical properties of the final bioconjugate to optimize its biological activity and stability.

Core Properties and Advantages

The strategic incorporation of a PEG linker in bioconjugation imparts several beneficial properties:

-

Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.

-

Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can extend the circulation half-life of a therapeutic agent by creating a hydration shell that shields it from enzymatic degradation and renal clearance.

-

Reduced Immunogenicity: The "stealth" properties of PEG can mask potential epitopes on the conjugated molecule, reducing the likelihood of an immune response.

-

Precise Spatial Control: The defined length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological function.

-

Dual Reactivity: The presence of two distinct functional groups allows for specific and controlled sequential conjugation, minimizing the formation of undesirable homodimers or other side products.

Common Reactive Moieties and Their Targets

The choice of reactive groups on the heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. A summary of commonly used reactive groups and their corresponding targets is presented below.

| Reactive Group | Target Functional Group | Resulting Linkage | Key Characteristics |

| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide Bond | Highly reactive with primary amines (e.g., lysine residues) at neutral to slightly alkaline pH (7-9). |

| Maleimide | Sulfhydryls (-SH) | Thioether Bond | Highly specific reaction with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form a stable thioether bond. |

| Azide (-N₃) | Alkyne (-C≡CH) / Strained Alkyne (e.g., DBCO) | Triazole Ring | Bioorthogonal "click chemistry" reaction that is highly specific and efficient, proceeding under mild conditions. |

| Alkyne (-C≡CH) | Azide (-N₃) | Triazole Ring | Partner to the azide group in click chemistry reactions. |

| Carboxyl (-COOH) | Primary Amines (-NH₂) | Amide Bond | Requires activation (e.g., with EDC/NHS) to react with primary amines. |

| Aldehyde (-CHO) | Amines (-NH₂), Hydrazides (-NHNH₂) | Schiff Base (reducible to a stable amine bond) | Reacts with amines to form a Schiff base, which can be stabilized by reduction. |

| Thiol (-SH) | Maleimides, Disulfides | Thioether Bond, Disulfide Bond | Can react with maleimides or undergo disulfide exchange with other thiols. |

Applications in Drug Development and Research

The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in various biomedical applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are critical components in ADC design, serving to connect the antibody to the drug payload. The linker's stability in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety. PEG linkers enhance the solubility and stability of the ADC and can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

Peptide and Protein Modification

Heterobifunctional PEG linkers are also used to improve the therapeutic properties of peptides and small proteins. By conjugating a PEG linker to a peptide, its stability against enzymatic degradation can be enhanced, and its circulation half-life can be prolonged.

Nanoparticle Functionalization

In the field of nanotechnology, these linkers are employed to functionalize the surface of nanoparticles. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, and can also improve the biocompatibility and circulation time of the nanoparticles.

Experimental Protocols

The following sections provide generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. It is important to note that specific reaction conditions, such as buffer composition, pH, and reaction time, may need to be optimized for each specific application.

Protocol 1: Two-Step Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

-

Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.4)

-

Molecule-SH in a suitable buffer

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous DMSO or DMF

-

Desalting columns

Procedure:

-

Preparation of Reagents:

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the linker in solution.

-

Ensure the Protein-NH₂ is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction.

-

-

Reaction of Linker with Protein-NH₂:

-

Add a 5- to 20-fold molar excess of the dissolved NHS-Ester-PEG-Maleimide linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein integrity.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Purification of Maleimide-Activated Protein:

-

Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

-

-

Reaction with Molecule-SH:

-

Immediately add the purified maleimide-activated protein to the Molecule-SH solution. A slight molar excess of the thiol-containing molecule may be used.

-

Incubate the reaction for 2 hours at room temperature.

-

-

Final Purification:

-

Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted molecules.

-

Figure 2. Experimental workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.

Protocol 2: Click Chemistry using DBCO-PEG-NHS Ester

This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule containing an azide group (Molecule-N₃) via a copper-free click chemistry reaction.

Materials:

-